N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

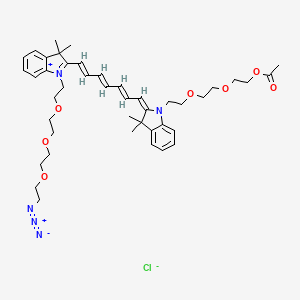

2D Structure

Properties

Molecular Formula |

C43H58ClN5O7 |

|---|---|

Molecular Weight |

792.4 g/mol |

IUPAC Name |

2-[2-[2-[(2E)-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethyl acetate chloride |

InChI |

InChI=1S/C43H58N5O7.ClH/c1-35(49)55-34-33-54-32-29-52-26-23-48-39-18-14-12-16-37(39)43(4,5)41(48)20-10-8-6-7-9-19-40-42(2,3)36-15-11-13-17-38(36)47(40)22-25-51-28-31-53-30-27-50-24-21-45-46-44;/h6-20H,21-34H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

HVDWUPHUQBHZMT-UHFFFAOYSA-M |

Isomeric SMILES |

CC(=O)OCCOCCOCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCOCCOCCOCCN=[N+]=[N-])(C)C.[Cl-] |

Canonical SMILES |

CC(=O)OCCOCCOCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCOCCOCCOCCN=[N+]=[N-])(C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescent Properties of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is a near-infrared (NIR) fluorescent dye engineered for advanced bioconjugation applications. This molecule combines the potent photophysical properties of the cyanine (B1664457) 7 (Cy7) core with the versatility of "click chemistry" and the benefits of polyethylene (B3416737) glycol (PEG) linkers. The Cy7 fluorophore provides bright, long-wavelength fluorescence that is ideal for deep-tissue imaging and applications requiring high signal-to-noise ratios, due to minimal autofluorescence from biological samples in the NIR window. The terminal azide (B81097) group allows for covalent attachment to alkyne-modified biomolecules via a highly efficient and specific click reaction, while the dual PEG3 linkers enhance aqueous solubility and reduce non-specific binding. This technical guide provides a comprehensive overview of the core fluorescent properties of this compound, detailed experimental protocols, and the logical workflows for its application.

Core Fluorescent Properties

The fluorescent characteristics of this compound are primarily dictated by the heptamethine cyanine core structure. While the addition of PEG and functional groups can subtly influence the photophysical parameters, the fundamental properties remain consistent with the Cy7 class of dyes. The following table summarizes the key quantitative data.

| Fluorescent Property | Typical Value | Notes |

| Excitation Maximum (λex) | ~750 - 756 nm | The peak wavelength for absorbing photons. |

| Emission Maximum (λem) | ~775 - 779 nm | The peak wavelength of emitted fluorescence.[1] |

| Molar Extinction Coefficient (ε) | > 200,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. Values for Cy7 dyes are typically high, indicating a bright fluorophore. |

| Quantum Yield (Φ) | Supplier dependent | Represents the efficiency of converting absorbed light into emitted light. Generally high for Cy7 dyes. |

| Stokes Shift | ~23-29 nm | The difference between the excitation and emission maxima. |

| Spectral Range | Near-Infrared (NIR) | Optimal for applications requiring deep tissue penetration and low background fluorescence.[2] |

Experimental Protocols

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a fundamental property of an absorbing species and can be determined experimentally using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO, DMF, or PBS)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

1 cm path length quartz cuvettes

Methodology:

-

Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.

-

Prepare a Dilution Series: Create a series of dilutions from the stock solution with known concentrations.

-

Measure Absorbance: For each dilution, measure the absorbance at the excitation maximum (~750 nm) using the spectrophotometer. Use the solvent as a blank.

-

Plot Data: Plot the absorbance values against the corresponding molar concentrations.

-

Calculate Extinction Coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Protocol 2: Relative Quantum Yield Determination

The fluorescence quantum yield (Φ) is often determined relative to a standard of a known quantum yield.

Materials:

-

This compound solution

-

A reference standard with a known quantum yield in the same spectral region (e.g., another Cy7 dye)

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Methodology:

-

Prepare Solutions: Prepare dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

-

Measure Absorbance: Record the absorbance of both the sample and the reference at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Excite the sample and the reference at the same wavelength and record their fluorescence emission spectra.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

-

Φ_ref is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Bioconjugation and Signaling Pathway Visualization

The primary application of this compound is its use in bioconjugation via "click chemistry". The azide group reacts with a terminal alkyne on a target biomolecule (e.g., protein, antibody, or nucleic acid) in the presence of a copper(I) catalyst to form a stable triazole linkage. This allows for the specific labeling of biomolecules for subsequent visualization and tracking.

Experimental Workflow for Bioconjugation and Imaging

The following diagram illustrates a typical workflow for labeling an alkyne-modified antibody with this compound and its subsequent use in cell imaging to detect a target receptor.

Caption: Workflow for antibody labeling and cell imaging.

Visualizing a Generic Signaling Pathway

Once a biomolecule, such as an antibody targeting a specific cell surface receptor, is labeled with this compound, it can be used to visualize and track the localization of this receptor. The following diagram illustrates how a Cy7-labeled antibody can be used to detect a receptor tyrosine kinase (RTK) at the cell membrane, which is the initial step in many signaling cascades.

Caption: Detection of a cell surface receptor with a Cy7-labeled antibody.

References

Unveiling the Spectroscopic Profile of a Near-Infrared Fluorophore: A Technical Guide to N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride, a near-infrared (NIR) fluorescent probe. Designed for researchers, scientists, and professionals in drug development, this document details the core spectroscopic characteristics and provides comprehensive experimental protocols for their validation. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the compound's solubility in aqueous media, while the terminal azide (B81097) group allows for versatile conjugation to biomolecules via click chemistry.

Core Spectral Properties

The spectral characteristics of this compound are primarily dictated by its Cy7 core. The following table summarizes the key quantitative spectral data for the closely related and structurally similar Cy7 azide, which serves as an excellent proxy for the title compound.

| Spectral Property | Value | Unit |

| Maximum Excitation Wavelength (λmax, ex) | ~750 - 756 | nm |

| Maximum Emission Wavelength (λmax, em) | ~773 - 779 | nm |

| Molar Extinction Coefficient (ε) | ~199,000 - 255,000 | M-1cm-1 |

| Fluorescence Quantum Yield (Φ) | ~0.3 | - |

| Stokes Shift | ~23 - 29 | nm |

Experimental Protocols

To ensure accurate and reproducible characterization of this compound, the following detailed experimental protocols are provided.

Determination of Maximum Absorbance and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the absorbance spectrum and calculating the molar extinction coefficient.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS))

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of solvent to prepare a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorbance maximum.

-

Absorbance Measurement:

-

Calibrate the spectrophotometer with the solvent as a blank.

-

Measure the absorbance spectrum of each dilution over a wavelength range of 600-900 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Calculation of Molar Extinction Coefficient:

-

Using the Beer-Lambert law (A = εcl), plot a graph of absorbance at λmax versus concentration.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Determination of Fluorescence Emission Spectrum

This protocol describes how to measure the fluorescence emission spectrum of the compound.

Materials:

-

Dilute solution of this compound (absorbance at excitation wavelength < 0.1)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to the previously determined absorbance maximum (λmax, ex).

-

Set the emission scan range from ~760 nm to 900 nm.

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the sample solution.

-

Record a spectrum of the solvent blank under the same conditions.

-

-

Data Processing:

-

Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

-

The wavelength at which the highest fluorescence intensity is observed is the maximum emission wavelength (λmax, em).

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO, Φ = 0.13).

Materials:

-

Solution of this compound with an absorbance of ~0.1 at the excitation wavelength.

-

Solution of a reference standard with a similar absorbance value at the same excitation wavelength.

-

Spectrofluorometer and UV-Vis spectrophotometer.

Procedure:

-

Absorbance Measurement: Measure the absorbance of both the sample and the reference standard at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra of both the sample and the reference standard.

-

Integrate the area under the corrected emission curves for both the sample and the standard.

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

Where:

-

Φref is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows and concepts described in this guide.

Caption: Workflow for determining spectral properties.

Caption: Absorbance, emission, and Stokes Shift.

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride in aqueous buffers. This near-infrared (NIR) fluorescent dye, functionalized with polyethylene (B3416737) glycol (PEG) chains and an azide (B81097) group, is a valuable tool in bioconjugation and proteomics. Understanding its behavior in aqueous environments is critical for its effective application in drug development and various research fields.

Core Compound Properties

This compound is a specialized derivative of the cyanine (B1664457) dye Cy7. The incorporation of two PEG3 linkers significantly influences its physicochemical properties, primarily enhancing its hydrophilicity. The terminal azide group facilitates its covalent attachment to other molecules via "click chemistry," a highly efficient and specific bioconjugation method. The physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C43H58ClN5O7 | [1] |

| Molecular Weight | 792.4 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Excitation Maximum (λex) | ~750 nm | [3][4] |

| Emission Maximum (λem) | ~775 nm | [5] |

| Functional Groups | Acetyl, Azide, PEG | [1] |

| Purity | >97% (typical) | [2] |

Table 1: Physicochemical Properties of this compound.

Solubility in Aqueous Buffers

The solubility of a fluorescent probe is a critical parameter for its use in biological applications, which are predominantly aqueous. Non-sulfonated cyanine dyes, including the parent Cy7, generally exhibit limited water solubility. To overcome this, modifications such as sulfonation or PEGylation are employed.

Stability in Aqueous Buffers

The stability of fluorescent dyes is paramount for obtaining reliable and reproducible experimental results. Several factors can influence the stability of this compound in aqueous solutions, including photostability, chemical stability, and the influence of the local microenvironment.

Photostability

Like most fluorophores, Cy7 dyes are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. While cyanine dyes are generally more photostable than other dyes, prolonged exposure to high-intensity light should be minimized.

Chemical Stability

The chemical stability of the dye can be affected by factors such as pH, temperature, and the presence of reactive oxygen species. The fluorescence of Cy7 azide is reported to be pH-insensitive in a range of pH 4 to 10. For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture.

Factors Influencing Stability

Several environmental factors can impact the stability of Cy7 dyes in aqueous buffers, as detailed in Table 2.

| Factor | Effect on Stability | Mitigation Strategies |

| Light Exposure | Photobleaching, leading to loss of fluorescence. Cy7 is particularly susceptible. | Minimize exposure to excitation light. Use antifade reagents where applicable. Store in the dark. |

| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. |

| pH | Stable within a pH range of 4-10. Extreme pH values can affect dye structure and fluorescence. | Maintain buffer pH within the recommended range. |

| Reactive Oxygen Species (ROS) | Can lead to chemical degradation of the dye. | Degas buffers if necessary. Consider the addition of antioxidants for specific applications. |

| Aggregation | High concentrations can lead to the formation of non-fluorescent aggregates. | Use at appropriate concentrations. The PEG chains on the molecule help to reduce aggregation. |

Table 2: Factors Affecting the Stability of Cy7 Dyes in Aqueous Solutions.

Experimental Protocols

Detailed experimental protocols for the quantitative determination of solubility and stability of this specific molecule are not widely published. However, standard methodologies for characterizing fluorescent dyes can be adapted.

Protocol for Determining Aqueous Solubility

A common method to determine the solubility of a compound is the shake-flask method or a kinetic solubility assay.

Protocol for Assessing Photostability

The photostability of the dye in an aqueous buffer can be assessed by measuring the decrease in fluorescence intensity over time upon continuous exposure to an excitation light source.

Bioconjugation Workflow

This compound is designed for use in click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) or the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The following diagram illustrates a general workflow for labeling a biomolecule containing a strained alkyne (e.g., DBCO) with this azide-functionalized dye.

Conclusion

This compound is a versatile near-infrared fluorescent probe with enhanced aqueous solubility due to its PEGylated structure. While specific quantitative data on its solubility and stability are not extensively documented, its design principles and the general characteristics of PEGylated Cy7 dyes suggest it is well-suited for applications in aqueous biological systems. Researchers and drug development professionals should consider the factors affecting its stability, particularly photobleaching, and employ appropriate handling and experimental design to ensure the reliability of their results. The provided experimental workflows offer a starting point for the characterization and application of this valuable research tool.

References

An In-depth Technical Guide to the PEG Linker in N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyethylene (B3416737) glycol (PEG) linker within the bifunctional molecule N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride. This reagent is a sophisticated tool in modern bioconjugation and targeted drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and advanced imaging probes. This document details the molecule's structure, the physicochemical properties of its components, experimental protocols for its use, and its role in relevant biological pathways.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional molecule designed for versatile applications in bioconjugation. Its structure can be deconstructed into three key functional components connected by a flexible PEG scaffold:

-

N-acetyl (Ac) group: A terminal capping group that renders one end of the molecule inert, preventing unwanted reactions.

-

Azide (B81097) (N₃) group: A bioorthogonal reactive handle that enables covalent ligation to alkyne-containing molecules via "click chemistry." This reaction is highly specific and efficient, allowing for precise bioconjugation in complex biological environments.[1][2]

-

Cyanine 7 (Cy7) dye: A near-infrared (NIR) fluorescent reporter. Its long emission wavelength allows for deep tissue penetration and minimizes autofluorescence from biological samples, making it ideal for in vivo imaging.[3]

-

PEG3 Linkers: Two discrete polyethylene glycol units, each with three ethylene (B1197577) oxide repeats, form the backbone of the molecule. These linkers impart critical physicochemical properties.[4]

The hydrophilic and flexible nature of the PEG linkers enhances the aqueous solubility of the entire molecule, which is often a challenge for hydrophobic dyes and other conjugated moieties.[1][5] This improved solubility is crucial for biological applications. Furthermore, the PEG spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[4]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its core components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₅₈ClN₅O₇ | [6][7] |

| Molecular Weight | 792.4 g/mol | [6][7] |

| CAS Number | 2107273-00-5 | [1][6] |

| Appearance | Solid powder | [1] |

| Purity | >97% | [1] |

Table 2: Fluorescence Properties of the Cy7 Moiety

| Property | Value | Reference(s) |

| Maximum Excitation (λex) | ~750 - 770 nm | [8] |

| Maximum Emission (λem) | ~779 - 800 nm | [8][9] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [8][10] |

| Fluorescence Quantum Yield (Φ) | ~0.28 (in methanol) | [8] |

Experimental Protocols

The azide functionality of this compound is primarily utilized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating the azide-containing linker to a molecule functionalized with a terminal alkyne.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Dissolve the alkyne-functionalized molecule in a compatible buffer or solvent.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate (B8700270) in water.

-

Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand in a compatible solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule and a 1.5 to 5-fold molar excess of this compound.

-

Add the copper(I)-stabilizing ligand to the reaction mixture at a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method based on the properties of the target molecule. Common techniques include size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or affinity chromatography.[]

-

Protocol for Live-Cell Imaging with a Cy7-labeled Probe

This protocol provides a general workflow for imaging live cells using a probe conjugated with this compound.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Cy7-labeled probe (synthesized as per the protocol above)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Wash buffer (e.g., PBS or HBSS)

-

Fluorescence microscope equipped for NIR imaging

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Labeling:

-

Wash the cells once with pre-warmed wash buffer.

-

Dilute the Cy7-labeled probe to the desired concentration in live-cell imaging medium. The optimal concentration should be determined empirically (typically in the low micromolar to nanomolar range).

-

Incubate the cells with the probe-containing medium for the desired time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator, protected from light.[8]

-

-

Washing: Gently wash the cells 2-3 times with pre-warmed imaging medium to remove the unbound probe.[8]

-

Imaging:

-

Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

-

Use appropriate filter sets for Cy7 (Excitation: ~740-760 nm; Emission: ~770-800 nm).[8]

-

Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

-

Signaling Pathways and Experimental Workflows

A primary application of this compound is in the synthesis of fluorescently labeled PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system (UPS).

The Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. A PROTAC brings a target protein into close proximity with an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

Caption: The Ubiquitin-Proteasome System and PROTAC Mechanism of Action.

Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a fluorescent PROTAC using this compound allows for the direct tracking and quantification of the PROTAC's activity.

Caption: Workflow for Fluorescent PROTAC Synthesis and Evaluation.

Conclusion

The PEG linker in this compound is a critical component that confers advantageous properties for its application in advanced biological research. Its hydrophilicity, flexibility, and defined length, combined with the bioorthogonal azide group and the near-infrared Cy7 fluorophore, make this molecule a powerful tool for the synthesis of fluorescently labeled bioconjugates. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this versatile reagent in the development of novel targeted therapies and imaging agents.

References

- 1. medkoo.com [medkoo.com]

- 2. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Datasheet DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. precisepeg.com [precisepeg.com]

- 5. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 - CD Bioparticles [cd-bioparticles.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 | C43H58ClN5O7 | CID 155489766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cy7 NHS Ester | AAT Bioquest [aatbio.com]

- 10. Extinction Coefficient [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Near-Infrared Fluorescence of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent probe, N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride. This bifunctional molecule is of significant interest in biomedical research and drug development due to its unique combination of a highly sensitive Cy7 fluorophore, a versatile azide (B81097) handle for bioconjugation, and hydrophilic polyethylene (B3416737) glycol (PEG) linkers. This guide will cover its core properties, detailed experimental protocols, and applications in advanced biological imaging and therapeutic strategies.

Core Properties of this compound

This compound is a specialized chemical reagent designed for fluorescent labeling and bioconjugation. Its structure integrates a cyanine (B1664457) 7 (Cy7) dye, which fluoresces in the near-infrared spectrum, with two PEG3 linkers. One linker is terminated with an acetate (B1210297) group (Ac), and the other with a reactive azide (-N₃) group. This design makes it a valuable tool for a variety of applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for in vivo imaging.[1][2] The hydrophilic PEG spacers enhance the solubility of the molecule in aqueous media, which is beneficial for biological applications.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₅₈ClN₅O₇ | [5] |

| Molecular Weight | 792.4 g/mol | [5] |

| CAS Number | 2107273-00-5 | [5] |

| Appearance | Solid | [6] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG linkers increase solubility in aqueous solutions. | [3][4][6] |

| Purity | Typically >97% | [3][6] |

| Storage | Store at -20°C for long-term stability, protected from light and moisture. For short-term storage (days to weeks), 0-4°C is suitable. | [6] |

Fluorescence Properties

The fluorescence characteristics of the Cy7 core are critical for its utility in imaging applications. Cy7 is a near-infrared dye, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this spectral window.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~750 nm | |

| Emission Maximum (λem) | ~775 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.12 (in PBS) |

Note: The exact spectral properties can be influenced by the solvent and conjugation to biomolecules. It has been observed that conjugation of Cy7 to antibodies can sometimes lead to fluorescence quenching.[7]

Experimental Protocols

The azide group on this compound allows for its covalent attachment to other molecules via "click chemistry," a set of highly efficient and specific reactions. The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used bioconjugation reaction that joins an azide with a terminal alkyne in the presence of a copper(I) catalyst.[]

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

Protocol:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of the this compound stock solution.

-

Add the copper(I)-stabilizing ligand to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.2 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the Cy7-labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for use in living systems due to the absence of a cytotoxic copper catalyst. This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide.[9][][11]

Materials:

-

This compound

-

Strained alkyne-modified biomolecule (e.g., DBCO-protein)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

Protocol:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Dissolve the strained alkyne-modified biomolecule in the reaction buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with a 2 to 10-fold molar excess of the this compound stock solution.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. Reaction times may need to be optimized depending on the specific reactants.

-

-

Purification:

-

Purify the Cy7-labeled biomolecule using a suitable method as described for CuAAC.

-

Applications and Workflows

The unique properties of this compound make it a versatile tool for several advanced applications in biomedical research.

Synthesis of PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[12] this compound can serve as a fluorescently labeled linker in PROTAC synthesis, allowing for the tracking and visualization of the PROTAC molecule.

In Vivo Near-Infrared Fluorescence Imaging

The Cy7 fluorophore allows for sensitive in vivo imaging in small animal models. By conjugating this compound to a targeting moiety (e.g., antibody, peptide), the resulting probe can be used to visualize and track biological processes, such as tumor growth or drug distribution.[13][14][15]

Targeted Drug Delivery

Fluorescent labeling of drug delivery systems (e.g., nanoparticles, liposomes) with this compound enables the real-time monitoring of their biodistribution and target engagement.[14][16]

Conclusion

This compound is a powerful and versatile near-infrared fluorescent probe with broad applications in biomedical research and drug development. Its combination of a sensitive Cy7 fluorophore, a reactive azide group for bioconjugation via click chemistry, and hydrophilic PEG linkers makes it an invaluable tool for the synthesis of advanced molecular probes and therapeutics, such as PROTACs, and for real-time in vivo imaging of biological processes and drug delivery. The detailed protocols and workflows provided in this guide offer a foundation for researchers to effectively utilize this reagent in their studies.

References

- 1. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Signaling and Targeted Drug Therapy of Cancer [synapse.org]

- 3. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 - CD Bioparticles [cd-bioparticles.net]

- 4. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Datasheet DC Chemicals [dcchemicals.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. portlandpress.com [portlandpress.com]

- 13. benchchem.com [benchchem.com]

- 14. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 15. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence Lifetime Imaging for Quantification of Targeted Drug Delivery in Varying Tumor Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is a near-infrared (NIR) fluorescent probe designed for the specific labeling of proteins through "click chemistry." This molecule features a Cy7 fluorophore for sensitive detection, a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent conjugation to alkyne-modified proteins.

This document provides detailed application notes and protocols for two primary methods of protein labeling using this reagent: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₃H₅₈ClN₅O₇ |

| Molecular Weight | 792.4 g/mol |

| Excitation Maximum (λex) | ~750 nm |

| Emission Maximum (λem) | ~773 nm |

| Reactive Group | Azide (-N₃) |

| Solubility | Good in aqueous media due to PEG spacer |

Principle of Labeling

Protein labeling with this compound relies on the highly specific and efficient azide-alkyne cycloaddition reaction. This bioorthogonal reaction ensures that the dye is covalently attached only to proteins that have been pre-modified to contain an alkyne group, minimizing off-target labeling.

Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and rapid labeling method that utilizes a copper(I) catalyst to join the terminal azide of the Cy7 probe with a terminal alkyne on the protein of interest. The copper(I) is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the copper(I) catalyst and protect the target protein from oxidative damage.

Method 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it ideal for applications in living cells or where copper toxicity is a concern. This method employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which has been engineered into the protein of interest. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group of the Cy7 probe, forming a stable triazole linkage without the need for a metal catalyst.

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for rapid kinetics against the potential for cytotoxicity.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Very Fast (minutes to a few hours) | Fast (minutes to a few hours, generally slower than CuAAC) |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for live-cell imaging |

| Reagents | Azide-dye, Alkyne-protein, Copper(II) source, Reducing agent, Ligand | Azide-dye, Cyclooctyne-protein |

| Typical Dye:Protein Molar Ratio | 5:1 to 20:1 | 5:1 to 20:1 |

| Typical Reaction Time | 30 minutes to 2 hours at room temperature | 1 to 4 hours at room temperature or 37°C |

| Labeling Efficiency | Generally high, can approach >95% with optimization | High, dependent on the specific cyclooctyne used |

Experimental Protocols

Protocol 1: Protein Labeling via CuAAC

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

THPTA ligand solution (e.g., 100 mM in water)

-

Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

-

Purification resin (e.g., size-exclusion chromatography column)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Ensure the alkyne-modified protein is at a concentration of 1-5 mg/mL in a suitable buffer.

-

-

Set up the Labeling Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

50 µL of alkyne-modified protein solution.

-

A volume of the 10 mM Cy7-azide stock solution to achieve the desired molar excess (e.g., a 10-fold molar excess).

-

10 µL of 100 mM THPTA solution.

-

10 µL of 20 mM CuSO₄ solution.

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

-

Collect the fractions containing the labeled protein.

-

Protocol 2: Protein Labeling via SPAAC

This protocol is for labeling a protein modified with a cyclooctyne (e.g., DBCO) with this compound.

Materials:

-

Cyclooctyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification resin (e.g., size-exclusion chromatography column)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Ensure the cyclooctyne-modified protein is at a concentration of 1-5 mg/mL.

-

-

Set up the Labeling Reaction:

-

In a microcentrifuge tube, combine the cyclooctyne-modified protein with the desired molar excess of the Cy7-azide stock solution (e.g., a 10-fold molar excess).

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature or 37°C, protected from light. Longer incubation times may improve labeling efficiency.

-

-

Purification:

-

Purify the labeled protein from unreacted dye using size-exclusion chromatography or dialysis.

-

Characterization of Labeled Protein

Determination of Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀).

-

Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein

-

Where CF is the correction factor (A₂₈₀/A₇₅₀ for the free dye) and ε_protein is the molar extinction coefficient of the protein.

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A₇₅₀ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy7 (~250,000 M⁻¹cm⁻¹).

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

An optimal DOL is typically between 2 and 10 for antibodies, though this should be determined empirically for each specific protein and application to avoid issues like fluorescence quenching or loss of protein function.[1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inefficient alkyne/cyclooctyne incorporation- Degraded Cy7-azide reagent- Suboptimal reaction conditions (pH, catalyst concentration)- Presence of competing amines in the buffer (for NHS ester-based modification) | - Verify protein modification- Use fresh dye stock- Optimize reaction buffer and catalyst concentrations- Perform buffer exchange into an amine-free buffer |

| Protein Precipitation | - High concentration of organic solvent (DMSO)- Protein instability after labeling | - Keep DMSO volume below 10% of the total reaction volume- Optimize labeling conditions (lower dye:protein ratio, shorter reaction time) |

| High Background Fluorescence | - Incomplete removal of unreacted dye | - Ensure thorough purification of the labeled protein |

Visualizations

Caption: Experimental workflow for protein labeling via CuAAC.

Caption: Experimental workflow for protein labeling via SPAAC.

Caption: Comparison of CuAAC and SPAAC reaction mechanisms.

References

Application Notes and Protocols for In Vivo Imaging of Small Animals with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is a near-infrared (NIR) fluorescent probe designed for in vivo imaging applications in small animals. This molecule incorporates the bright and photostable cyanine (B1664457) dye, Cy7, which emits in the NIR window (700-900 nm), allowing for deep tissue penetration and minimal autofluorescence from biological tissues.[1][2] The presence of two polyethylene (B3416737) glycol (PEG) linkers enhances its solubility and biocompatibility. One terminus features an azide (B81097) group, enabling covalent conjugation to biomolecules functionalized with a corresponding alkyne or cyclooctyne (B158145) via "click chemistry".[3][4] The other end is capped with an acetyl group, rendering it inert. This design facilitates the creation of targeted imaging agents for visualizing specific biological processes and pathways in vivo.

The azide functionality allows for highly specific and efficient labeling of targeting moieties such as peptides or antibodies through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or, more suitably for biological applications, strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] SPAAC, also known as copper-free click chemistry, is particularly advantageous for in vivo applications as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[5]

These application notes provide an overview of the properties of this compound, protocols for its conjugation and use in small animal imaging, and examples of its application in targeting specific signaling pathways.

Physicochemical and Spectroscopic Properties

The utility of this compound in in vivo imaging is underpinned by its distinct physicochemical and spectroscopic characteristics.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~750 - 756 nm[7] | The peak wavelength for light absorption. |

| Emission Maximum (λem) | ~775 - 779 nm[7] | The peak wavelength for fluorescence emission. |

| Molar Extinction Coefficient | >200,000 cm⁻¹M⁻¹[7] | Indicates a strong ability to absorb light. |

| Stokes Shift | ~25 nm[7] | The difference between excitation and emission maxima. |

| Molecular Weight | 792.42 g/mol [8] | |

| Formula | C43H58ClN5O7[8] | |

| Solubility | Good water solubility[8][9] | The hydrophilic PEG spacer increases solubility in aqueous media.[8] |

| Functional Groups | Azide (-N3), Acetyl (-Ac) | The azide group enables conjugation via click chemistry.[3][4] |

Application 1: Targeted Imaging of Tumor Angiogenesis via Integrin αvβ3

Integrin αvβ3 is a cell adhesion molecule that is highly expressed on activated endothelial cells during tumor angiogenesis and on some tumor cells.[10] This makes it an excellent target for the development of probes for cancer imaging. A common strategy is to use peptides containing the Arg-Gly-Asp (RGD) sequence, which binds with high affinity to integrin αvβ3.

Signaling Pathway

The binding of an RGD-containing ligand to integrin αvβ3 can initiate a cascade of downstream signaling events that promote cell survival, proliferation, and migration. Visualizing the localization of a Cy7-RGD probe provides a surrogate marker for the presence and activity of this pathway.

Experimental Workflow

A typical workflow for in vivo imaging of integrin αvβ3 expression involves the synthesis of a Cy7-RGD probe followed by administration to a tumor-bearing animal and subsequent imaging.

Quantitative Data: Biodistribution of Cy7-RGD Probes in Mice

The following table summarizes representative biodistribution data for a Cy7-labeled RGD peptide probe in tumor-bearing mice at 24 hours post-injection. Data is presented as a percentage of the injected dose per gram of tissue (%ID/g).

| Organ | Cy7-RGD Monomer (%ID/g)[5] | Cy7-RGD Dimer (%ID/g)[5] | Cy7-RGD Tetramer (%ID/g)[5] |

| Tumor | 2.1 ± 0.3 | 2.5 ± 0.4 | 3.2 ± 0.5 |

| Blood | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 |

| Muscle | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.2 |

| Liver | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.1 ± 0.5 |

| Kidneys | 3.5 ± 0.8 | 4.2 ± 1.0 | 5.1 ± 1.2 |

| Spleen | 0.8 ± 0.2 | 1.0 ± 0.3 | 1.2 ± 0.3 |

| Lungs | 1.2 ± 0.3 | 1.4 ± 0.3 | 1.6 ± 0.4 |

Note: Data are representative and may vary depending on the specific RGD peptide, linker, and animal model.

Protocol: In Vivo Imaging of Integrin αvβ3 with a Cy7-RGD Probe

-

Probe Preparation (SPAAC Conjugation):

-

Dissolve this compound and a cyclooctyne-functionalized RGD peptide (e.g., DBCO-RGD) in a biocompatible solvent such as a mixture of DMSO and PBS (pH 7.4).

-

A molar excess of the cyclooctyne-RGD peptide (e.g., 1.5 to 3 equivalents) is typically used.

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Monitor the reaction progress by LC-MS.

-

Purify the Cy7-RGD conjugate using reverse-phase HPLC.

-

Lyophilize the purified product and store it at -20°C, protected from light.

-

-

Animal Handling and Tumor Model:

-

Use athymic nude mice (4-6 weeks old).

-

Subcutaneously implant human glioblastoma U87MG cells (which overexpress integrin αvβ3) into the flank of each mouse.

-

Allow tumors to grow to a suitable size (e.g., 100-200 mm³) for imaging.

-

-

Probe Administration and In Vivo Imaging:

-

Reconstitute the purified Cy7-RGD probe in sterile PBS.

-

Administer the probe via tail vein injection at a typical dose of 1-5 nmol per mouse.

-

Anesthetize the mice with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

-

Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 8, and 24 hours) post-injection using an in vivo imaging system (e.g., IVIS Spectrum).

-

Use appropriate filter sets for Cy7 (e.g., excitation ~745 nm, emission ~780 nm).[2]

-

-

Data Analysis:

-

Draw regions of interest (ROIs) over the tumor and a contralateral muscle region (as background).

-

Quantify the average fluorescence intensity within the ROIs.

-

Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.

-

Application 2: Monitoring HER2 Expression in Breast Cancer Models

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key therapeutic target.[1] In vivo imaging with a HER2-targeted probe can provide a non-invasive assessment of HER2 status. An antibody or antibody fragment (e.g., Trastuzumab or an Affibody) that specifically binds to HER2 can be conjugated to N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 for this purpose.

Signaling Pathway

HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival. A Cy7-labeled anti-HER2 probe can be used to visualize the location of HER2-expressing tumor cells.

Experimental Workflow

The workflow for imaging HER2 expression is similar to that for integrin targeting, with the primary difference being the targeting moiety used for conjugation.

Quantitative Data: Tumor-to-Background Ratios for HER2 Imaging

The table below presents typical tumor-to-background ratios (TBR) for a Cy7-labeled anti-HER2 probe in a breast cancer xenograft model.

| Time Post-Injection | Tumor-to-Background Ratio (TBR) |

| 4 hours | 2.5 ± 0.4 |

| 24 hours | 4.8 ± 0.7 |

| 48 hours | 6.2 ± 0.9 |

| 72 hours | 5.5 ± 0.6 |

Note: Data are illustrative and can vary based on the specific antibody fragment, tumor model, and imaging parameters.[2]

Protocol: In Vivo Imaging of HER2 Expression with a Cy7-Antibody Probe

-

Probe Preparation (SPAAC Conjugation):

-

Functionalize the anti-HER2 antibody (or fragment) with a cyclooctyne group (e.g., DBCO-NHS ester).

-

Purify the cyclooctyne-functionalized antibody using size-exclusion chromatography.

-

React the cyclooctyne-antibody with this compound in PBS (pH 7.4) at a molar ratio of approximately 1:5 (antibody:dye).

-

Incubate the reaction for 4-12 hours at 4°C, protected from light.

-

Purify the Cy7-antibody conjugate using size-exclusion chromatography to remove unconjugated dye.

-

Characterize the conjugate by measuring the protein concentration (A280) and Cy7 concentration (A750) to determine the degree of labeling.

-

-

Animal Handling and Tumor Model:

-

Use immunodeficient mice (e.g., NOD-scid or athymic nude).

-

Implant HER2-positive breast cancer cells (e.g., BT-474) subcutaneously.

-

Allow tumors to establish and grow to an appropriate size.

-

-

Probe Administration and In Vivo Imaging:

-

Administer the Cy7-antibody probe intravenously at a dose of 1-2 nmol per mouse.[2]

-

Acquire images at multiple time points (e.g., 4, 24, 48, 72 hours) to determine the optimal imaging window.[2]

-

Anesthetize the animals and use appropriate imaging parameters for Cy7 as described in the previous protocol.

-

-

Ex Vivo Analysis (Optional but Recommended):

-

After the final in vivo imaging session, euthanize the mouse.

-

Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

-

Image the excised tissues to confirm the in vivo findings and obtain more precise biodistribution data.

-

Conclusion

This compound is a versatile and powerful tool for in vivo imaging in small animals. Its near-infrared fluorescence properties, coupled with the ability to be conjugated to targeting moieties via click chemistry, enable the non-invasive visualization of specific molecular targets and biological pathways. The protocols and data presented here provide a framework for researchers to design and execute in vivo imaging studies for a wide range of applications in oncology, drug development, and fundamental biological research.

References

- 1. In Vivo Assessment of HER2 Receptor Density in HER2-positive Tumors by Near-infrared Imaging, Using Repeated Injections of the Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EGFR-targeted intraoperative fluorescence imaging detects high-grade glioma with panitumumab-IRDye800 in a phase 1 clinical trial [thno.org]

- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. researchgate.net [researchgate.net]

- 10. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent modification of biomolecules in complex biological environments.[1][2][3] This copper-free click chemistry reaction involves the rapid and highly specific cycloaddition of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[1] The reaction proceeds efficiently under physiological conditions, making it an ideal tool for a wide range of applications, including live-cell imaging, biomolecule conjugation, and the development of targeted drug delivery systems.[2][4]

This document provides detailed application notes and protocols for the use of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride, a near-infrared (NIR) fluorescent probe containing an azide moiety, in SPAAC reactions. The Cy7 fluorophore allows for deep-tissue imaging with minimal autofluorescence, while the polyethylene (B3416737) glycol (PEG) linkers enhance solubility and biocompatibility.[5]

Key Features of SPAAC

-

Bioorthogonality: The reaction is highly selective and does not interfere with native biological processes.[6]

-

Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[3]

-

High Reaction Rates: The use of strained cyclooctynes, such as dibenzocyclooctyne (DBCO), results in rapid reaction kinetics at low concentrations.[1]

-

Stability: The resulting triazole linkage is highly stable under physiological conditions.[2]

Quantitative Data

The efficiency of SPAAC is highly dependent on the choice of cyclooctyne. The second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide are summarized below.

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DIBO | ~0.3 - 0.7 | [1] |

| DBCO | ~0.6 - 1.0 | [1] |

| BCN | ~0.06 - 0.1 | [1] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.

The photophysical properties of the this compound are critical for imaging applications.

| Property | Value |

| Excitation Maximum (λex) | ~750 nm |

| Emission Maximum (λem) | ~773 nm |

| Molecular Weight | 792.42 g/mol |

Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC

This protocol describes the labeling of a protein containing a cyclooctyne group with this compound.

Materials:

-

Cyclooctyne-modified protein (e.g., DBCO-protein)

-

This compound (from a stock solution in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the cyclooctyne-modified protein in PBS to a final concentration of 1-10 mg/mL.

-

Add a 5- to 20-fold molar excess of this compound to the protein solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.

-

Monitor the reaction progress by SDS-PAGE with in-gel fluorescence scanning or by LC-MS.

-

Purify the labeled protein from excess reagent using size exclusion chromatography or dialysis.

Protocol 2: Live-Cell Imaging

This protocol outlines the labeling of cyclooctyne-modified cell surface proteins for fluorescence microscopy.

Materials:

-

Cells expressing a DBCO-modified surface protein

-

This compound

-

Cell culture medium

-

PBS or other imaging buffer

Procedure:

-

Seed cells in a suitable imaging dish or plate and culture overnight.

-

Wash the cells twice with pre-warmed cell culture medium.

-

Prepare a 10-25 µM solution of this compound in cell culture medium.

-

Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with imaging buffer.

-

Image the cells using a fluorescence microscope equipped with appropriate NIR filters.

Protocol 3: Preparation of a SPAAC-Mediated Drug Delivery System

This protocol describes the general workflow for creating a targeted drug delivery system.

Materials:

-

DBCO-functionalized targeting ligand (e.g., antibody, peptide)

-

Azide-modified drug-loaded nanoparticles

-

This compound (for imaging-based tracking)

-

PBS, pH 7.4

Procedure:

-

Pre-targeting Step: Administer the DBCO-functionalized targeting ligand to the in vivo model and allow it to accumulate at the target site.

-

Washout Period: Allow for the clearance of unbound targeting ligand from circulation.

-

Nanoparticle Administration: Administer the azide-modified drug-loaded nanoparticles (co-injected with a small amount of this compound for tracking).

-

In vivo SPAAC Reaction: The nanoparticles will react with the accumulated targeting ligand at the target site via SPAAC, leading to localized drug delivery.

-

Monitoring: The biodistribution and tumor accumulation of the nanoparticles can be monitored in real-time using near-infrared fluorescence imaging.

Visualizations

References

- 1. Bioorthogonal Chemical Activation of Kinases in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Polysaccharide-Based Drug Delivery Systems in Pediatrics: Addressing Age-Specific Challenges and Therapeutic Applications | MDPI [mdpi.com]

- 6. mcb.berkeley.edu [mcb.berkeley.edu]

Application Notes and Protocols for Labeling Peptides with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of peptides with the near-infrared (NIR) fluorescent dye, N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride. This reagent is a versatile tool for researchers engaged in molecular imaging, cell biology, and drug development, enabling the sensitive and specific tracking of peptides in various biological systems. The azide (B81097) functionality of the dye allows for its conjugation to alkyne-modified peptides via "click chemistry," a highly efficient and bioorthogonal reaction.[1][2][3] This method offers precise control over the labeling site, ensuring the preservation of the peptide's biological activity.[]

The Cy7 dye is particularly well-suited for in vivo imaging applications due to its emission in the NIR window (700-900 nm), where tissue autofluorescence and light scattering are minimized, allowing for deep tissue penetration and high signal-to-background ratios.[5][6][7] The inclusion of two polyethylene (B3416737) glycol (PEG3) spacers in the dye molecule enhances its hydrophilicity, which can improve the solubility and pharmacokinetic properties of the labeled peptide.

These protocols will cover two primary methods for conjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Additionally, detailed procedures for the purification and characterization of the resulting fluorescently labeled peptide are provided.

Physicochemical and Spectroscopic Properties of Cy7

A summary of the key properties of the Cy7 dye is presented in the table below. These values are essential for designing imaging experiments and for the quantitative analysis of the labeled peptide.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~743 - 756 nm | [5] |

| Emission Maximum (λem) | ~767 - 779 nm | [5] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | Varies (typically lower in aqueous media) | [5] |

| Photostability | More photostable than Cy5 | [8] |

Experimental Protocols

Protocol 1: Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a peptide containing a terminal alkyne group with this compound using a copper(I) catalyst.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological samples)[9]

-

Degassed phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification[10][11][12]

Procedure:

-

Peptide and Dye Preparation:

-

Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-10 mM.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Catalyst and Ligand Preparation:

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

(Optional) Prepare a 50 mM stock solution of THPTA in water.

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound stock solution. A 1.5 to 5-fold molar excess of the dye is recommended.

-

(Optional) If using THPTA, add it to the reaction mixture to a final concentration of 0.5 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

If the reaction is sensitive to oxygen, purge the tube with nitrogen or argon gas and seal it.

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by RP-HPLC.

-

-

Purification:

-

Following the reaction, purify the Cy7-labeled peptide from unreacted dye and other reagents using RP-HPLC.[10][13]

-

A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[11][12]

-

Collect the fractions containing the labeled peptide, which can be identified by its characteristic absorbance at ~750 nm.

-

Lyophilize the purified fractions to obtain the final product as a powder.

-

Protocol 2: Peptide Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative, copper-free method for labeling peptides that contain a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.[14][][16]

Materials:

-

DBCO-modified peptide

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

RP-HPLC system for purification

Procedure:

-

Peptide and Dye Preparation:

-

Dissolve the DBCO-modified peptide in PBS to a final concentration of 1-10 mM.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

SPAAC Reaction:

-

In a microcentrifuge tube, mix the DBCO-modified peptide solution with the this compound stock solution. A 1.1 to 1.5-fold molar excess of the dye is typically sufficient.[14]

-

Incubate the reaction mixture at room temperature or 37°C for 1-12 hours, protected from light. Reaction times can vary depending on the specific cyclooctyne (B158145) used.[14] The reaction progress can be monitored by RP-HPLC.

-

-

Purification:

-

Purify the Cy7-labeled peptide using RP-HPLC as described in Protocol 1.

-

Lyophilize the purified fractions to obtain the final product.

-

Characterization of the Labeled Peptide

Determination of Dye-to-Peptide Ratio:

The degree of labeling (DOL), or the dye-to-peptide ratio, can be determined spectrophotometrically.[17]

-

Measure the absorbance of the purified, labeled peptide solution at 280 nm (A₂₈₀) and at the excitation maximum of Cy7 (~750 nm, A₇₅₀).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Concentration of Dye (M) = A₇₅₀ / ε_dye

-

where ε_dye is the molar extinction coefficient of Cy7 (~250,000 cm⁻¹M⁻¹).

-

-

-

Calculate the concentration of the peptide. The absorbance at 280 nm is a contribution from both the peptide and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.

-

CF = A₂₈₀ of dye / A₇₅₀ of dye (This value should be determined for the free dye if not available).

-

Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ x CF)

-

Concentration of Peptide (M) = Corrected A₂₈₀ / ε_peptide

-

where ε_peptide is the molar extinction coefficient of the peptide at 280 nm (can be estimated from the amino acid sequence).

-

-

-

Calculate the Dye-to-Peptide Ratio:

-

DOL = Concentration of Dye / Concentration of Peptide

-

Mass Spectrometry:

The successful conjugation and the purity of the labeled peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show an increase in the molecular weight corresponding to the addition of the N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 moiety.

Data Presentation

The following table provides representative data for the labeling of a model peptide.

| Parameter | CuAAC | SPAAC |

| Molar Ratio (Dye:Peptide) | 3:1 | 1.5:1 |

| Reaction Time | 2 hours | 6 hours |

| Typical Yield | >90% | >95% |

| Dye-to-Peptide Ratio | 0.8 - 1.0 | 0.9 - 1.0 |

Visualizations

Experimental Workflow

Caption: General workflow for peptide labeling with this compound.

Signaling Pathway: Integrin Targeting with RGD Peptides

Many peptides used in research and drug development, such as those containing the Arg-Gly-Asp (RGD) motif, target cell surface receptors like integrins.[18][19][20][21][22] The following diagram illustrates a simplified signaling pathway initiated by the binding of a Cy7-labeled RGD peptide to integrin αvβ3.

Caption: Simplified integrin signaling pathway initiated by a Cy7-labeled RGD peptide.

Applications

Peptides labeled with this compound are valuable tools for a range of applications, including:

-

In Vivo Imaging: The NIR fluorescence of Cy7 allows for the non-invasive imaging of peptide biodistribution, tumor targeting, and receptor engagement in small animal models.[5][23][24]

-

Cellular Imaging and Tracking: Labeled peptides can be used to visualize their uptake, subcellular localization, and dynamic processes within living cells using fluorescence microscopy.[25]

-

Receptor Binding Studies: The fluorescent signal can be used to quantify the binding of peptides to their target receptors on the cell surface.[24]

-

Drug Delivery: Cy7-labeled peptides can be used to track the delivery of therapeutic payloads to specific cells or tissues.

Storage and Stability

-

This compound: Store at -20°C, protected from light and moisture.

-

Labeled Peptide: Store the lyophilized powder at -20°C or -80°C, protected from light. For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. The stability of Cy7 can be affected by prolonged exposure to light, so all handling and experiments should be performed with minimal light exposure.[5][8][26]

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the fluorescent labeling of peptides. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers, enabling the successful synthesis, purification, and application of Cy7-labeled peptides in a variety of research and drug development settings.

References

- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]

- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 3. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. benchchem.com [benchchem.com]

- 6. luminicell.com [luminicell.com]

- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. hplc.eu [hplc.eu]

- 13. gilson.com [gilson.com]

- 14. benchchem.com [benchchem.com]

- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]

Application Notes and Protocols: N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is a near-infrared (NIR) fluorescent probe designed for bioorthogonal labeling applications, particularly in the context of flow cytometry. This molecule features a Cy7 fluorophore, which has an excitation maximum of approximately 756 nm and an emission maximum of around 779 nm, making it ideal for multicolor flow cytometry experiments where minimizing spectral overlap and cellular autofluorescence is critical. The core of its utility lies in the azide (B81097) group, which allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a set of highly efficient and specific reactions.